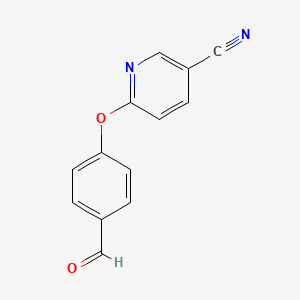

6-(4-Formylphenoxy)nicotinonitrile

Vue d'ensemble

Description

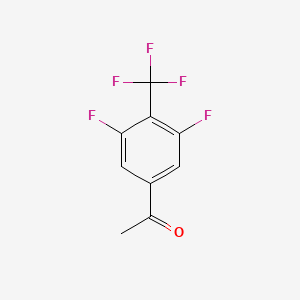

6-(4-Formylphenoxy)nicotinonitrile, also known as 6-FPN, is a chemical compound with the molecular formula C13H8N2O2 . It has a molecular weight of 224.21 g/mol . This compound has gained significant attention in scientific research due to its promising biological properties and potential applications in various fields, including pharmaceuticals, agriculture, and materials science.

Synthesis Analysis

The synthesis of this compound involves a two-stage process . In the first stage, [2-(2-thyenyl)ethyl]amine and 6-(4-formylphenoxy)-3-pyridinecarbonitrile are combined in methanol at 20℃ with 4Å molecular sieves . In the second stage, sodium tetrahydroborate is added to the reaction mixture and stirred for 3 hours . The reaction can be monitored by TLC analysis .Molecular Structure Analysis

The molecular structure of this compound is composed of a pyridine core flanked by two phenyl rings . The exact mass of the molecule is 224.05900 .Applications De Recherche Scientifique

Medicinal Chemistry Applications

6-(4-Formylphenoxy)nicotinonitrile derivatives have been synthesized and evaluated for their antiprotozoal activity, showcasing significant in vitro and in vivo efficacy against Trypanosoma b.rhodesiense and P. falciparum, indicating their potential as antiprotozoal agents (Ismail et al., 2003). Additionally, these compounds have been studied for their antimicrobial activities, revealing their effectiveness against various bacterial and fungal strains, which highlights their potential in developing new antimicrobial agents (Behalo, 2008).

Material Science and Corrosion Inhibition

Nicotinonitrile derivatives, including those structurally related to this compound, have demonstrated effectiveness as corrosion inhibitors for metals in acidic environments. Studies have shown that these compounds can significantly reduce corrosion rates through adsorption on metal surfaces, supporting their use in industrial applications to protect metals from corrosive damage (Singh et al., 2016).

Photophysical Properties

Research on nicotinonitrile derivatives has also extended to their photophysical properties, with certain compounds being investigated for their potential as luminescent materials and in dye-sensitized solar cells (DSSCs). These studies explore the ability of these compounds to emit light or enhance the efficiency of solar cells, indicating their relevance in developing new materials for electronic and photonic applications (Ahipa et al., 2014).

Primitive Earth Chemistry

Interestingly, compounds like nicotinonitrile have been synthesized under conditions mimicking the primitive Earth, suggesting their potential role in prebiotic chemistry and the origin of life. These findings contribute to our understanding of how complex organic molecules could have formed in the early Earth's environment and possibly led to the emergence of life (Friedmann et al., 1971).

Safety and Hazards

The safety data sheet for 6-(4-Formylphenoxy)nicotinonitrile suggests that it should be handled in accordance with good industrial hygiene and safety practice . It is recommended to ensure adequate ventilation and to use personal protective equipment such as tightly fitting safety goggles with side-shields .

Propriétés

IUPAC Name |

6-(4-formylphenoxy)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c14-7-11-3-6-13(15-8-11)17-12-4-1-10(9-16)2-5-12/h1-6,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLGGJSTWOWOQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-{[2-(5-Chloro-2-fluorophenyl)-5-methoxypyrimidin-4-yl]amino}nicotinate](/img/structure/B1391653.png)

![1-[4-(Trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1391663.png)

![[5-(7-Ethoxy-1-benzofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1391669.png)

![(4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol](/img/structure/B1391672.png)

![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1391673.png)